Allyl trityl-L-serinate
CAS No.:
Cat. No.: VC17192867
Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25NO3 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | prop-2-enyl (2S)-3-hydroxy-2-(tritylamino)propanoate |
| Standard InChI | InChI=1S/C25H25NO3/c1-2-18-29-24(28)23(19-27)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23,26-27H,1,18-19H2/t23-/m0/s1 |
| Standard InChI Key | OFXCDOYKVODCNW-QHCPKHFHSA-N |
| Isomeric SMILES | C=CCOC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C=CCOC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Protective Group Dynamics
Allyl trityl-L-serinate (C₂₉H₃₁NO₄) is characterized by a trifunctional structure:
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L-Serine backbone: The central α-carbon is bonded to an amino group (-NH₂), a carboxyl group (-COOH), and a hydroxyl-bearing side chain (-CH₂OH).
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Trityl protection: The hydroxyl group is substituted with a triphenylmethyl (trityl) group, forming a trityl ether (-O-Trityl). This bulky group provides steric hindrance, preventing unwanted side reactions during peptide elongation .
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Allyl esterification: The carboxyl group is converted to an allyl ester (-COOAllyl), which is stable under acidic and basic conditions but can be selectively removed via palladium-catalyzed deprotection .
The combined use of trityl and allyl groups exemplifies orthogonal protection, enabling sequential deprotection without affecting other functional groups. For instance, the trityl group can be cleaved under mildly acidic conditions (e.g., 1% trifluoroacetic acid), while the allyl ester requires transition-metal catalysts for removal .
Synthetic Methodologies
Synthesis of Allyl Trityl-L-Serinate
The synthesis typically involves two sequential protection steps (Figure 1):
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Tritylation of L-serine: L-serine reacts with trityl chloride (TrCl) in the presence of a base such as pyridine or dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic substitution at the hydroxyl oxygen, yielding trityl-L-serine .
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Allyl ester formation: The carboxyl group of trityl-L-serine is activated (e.g., via mixed carbonic anhydride formation with allyl chloroformate) and subsequently esterified with allyl alcohol. This step often employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Key synthetic challenges:
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Steric hindrance: The trityl group’s bulkiness can slow reaction kinetics, necessitating extended reaction times or elevated temperatures.
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Racemization risk: Esterification conditions must be carefully controlled (e.g., low temperature, neutral pH) to prevent epimerization at the α-carbon .
Comparative Analysis of Protecting Group Strategies
Table 1 summarizes the stability profiles of common serine protecting groups:
Table 1: Stability and deprotection conditions for serine protecting groups .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Allyl trityl-L-serinate is widely used in Fmoc/t-Bu SPPS strategies:
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Orthogonal deprotection: The allyl ester is retained during Fmoc removal (piperidine treatment), allowing selective carboxyl group activation after trityl deprotection .
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Segment condensation: Large peptides are synthesized in fragments; allyl esters enable efficient ligation via native chemical ligation (NCL) or Staudinger-phosphite reactions .
Research Findings and Innovations
Structural Insights from NMR Studies
Conformational analysis of trityl-protected serine derivatives via nuclear magnetic resonance (NMR) reveals:
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Restricted rotation: The trityl group imposes torsional constraints on the serine side chain, favoring a gauche conformation (Figure 2) .
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Solvent-dependent dynamics: In chloroform, the trityl group adopts a propeller-like arrangement, while polar solvents (e.g., DMSO) disrupt this geometry .
Stability Under Oxidative Conditions
Allyl trityl-L-serinate exhibits remarkable stability toward oxidizing agents (e.g., H₂O₂, mCPBA), making it suitable for syntheses requiring oxidative steps. This contrasts with benzyl esters, which are susceptible to hydrogenolytic cleavage .
Challenges and Future Directions
Limitations in Industrial-Scale Production
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Cost: Trityl chloride and palladium catalysts are expensive, limiting large-scale applications.
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Waste management: Triphenylmethanol byproducts require specialized disposal protocols .
Emerging Applications in Bioconjugation
Recent advances exploit the allyl ester’s reactivity for site-specific protein modification. For example, allyl trityl-L-serinate derivatives have been used to introduce fluorescent tags or polyethylene glycol (PEG) chains into therapeutic peptides .
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